1-Amino-5-methylhexan-2-ol

Catalog No.
S14137018
CAS No.
M.F
C7H17NO
M. Wt
131.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-5-methylhexan-2-ol

Product Name

1-Amino-5-methylhexan-2-ol

IUPAC Name

1-amino-5-methylhexan-2-ol

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C7H17NO/c1-6(2)3-4-7(9)5-8/h6-7,9H,3-5,8H2,1-2H3

InChI Key

UZDXZVZSTOKYDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CN)O

1-Amino-5-methylhexan-2-ol (CAS 1543132-96-2) is a lipophilic, branched 1,2-amino alcohol that serves as a bifunctional building block in organic synthesis and pharmaceutical manufacturing. Characterized by a primary amine, a secondary hydroxyl group, and a terminal isopentyl-like tail, this compound offers a distinct steric and electronic profile compared to shorter or linear aliphatic amino alcohols [1]. Its primary procurement value lies in its ability to act as a precursor for highly lipophilic oxazolidinones, a bidentate N,O-ligand backbone for transition metal catalysis, and a structural mimic for truncated sphingolipids [2]. The 5-methyl branching significantly alters its solubility and phase-partitioning behavior, making it highly suitable for continuous flow processes and biphasic reactions where linear analogs typically suffer from poor organic-phase retention [1].

Procurement strategies that substitute 1-amino-5-methylhexan-2-ol with linear analogs, such as 1-amino-2-hexanol, or shorter branched variants, frequently encounter downstream processing failures and reduced target affinity. The absence of the terminal 5-methyl branching in straight-chain substitutes leads to tighter molecular packing, which decreases solubility in non-polar solvents and induces premature precipitation during high-concentration flow synthesis [1]. Furthermore, in medicinal chemistry applications, substituting the 5-methylhexyl chain compromises the molecule's ability to effectively occupy hydrophobic binding pockets, directly reducing the efficacy of derived active pharmaceutical ingredients [2]. Consequently, generic substitution results in lower overall atom economy, increased solvent volumes, and degraded performance in sterically demanding catalytic environments [1].

Solubility and Processability in Non-Polar Solvents

For industrial scale-up, the solubility of intermediates in non-polar solvents dictates the efficiency of continuous flow systems. 1-Amino-5-methylhexan-2-ol exhibits a solubility of >150 mg/mL in toluene at 25°C, whereas the unbranched comparator 1-amino-2-hexanol achieves only ~45 mg/mL under identical conditions [1]. This 3.3-fold increase in solubility prevents reactor fouling and allows for higher throughput without requiring a transition to more polar, harder-to-recover solvents.

Evidence DimensionSolubility in Toluene at 25°C
Target Compound Data>150 mg/mL
Comparator Or Baseline1-Amino-2-hexanol (~45 mg/mL)
Quantified Difference3.3x higher solubility
ConditionsStandard atmospheric pressure, 25°C, continuous flow reactor feed conditions

Enables high-concentration continuous flow synthesis in non-polar solvents, significantly reducing solvent waste and preventing reactor blockages.

Yield Efficiency in Oxazolidinone Ring Closure

The synthesis of oxazolidinones from 1,2-amino alcohols is a critical procurement application. When reacted with carbonyldiimidazole (CDI), 1-amino-5-methylhexan-2-ol achieves a 92% isolated yield of the corresponding 5-substituted oxazolidinone [1]. In contrast, the baseline comparator 1-amino-2-propanol yields only 78% due to the higher water solubility of the intermediate, which leads to significant losses during aqueous workup [1]. The lipophilic tail of the target compound ensures near-quantitative organic phase extraction.

Evidence DimensionIsolated yield of oxazolidinone derivative
Target Compound Data92% isolated yield
Comparator Or Baseline1-Amino-2-propanol (78% isolated yield)
Quantified Difference+14% absolute yield improvement
ConditionsReaction with CDI in dichloromethane, followed by standard aqueous workup

Reduces downstream purification costs and improves overall atom economy in pharmaceutical manufacturing by minimizing workup losses.

Catalytic Turnover in Transfer Hydrogenation Ligands

When utilized as a bidentate N,O-ligand backbone for Ruthenium-catalyzed transfer hydrogenation, the steric bulk of the 5-methyl group prevents inactive catalyst dimerization. Complexes derived from 1-amino-5-methylhexan-2-ol demonstrate a Turnover Frequency (TOF) of 4,500 h⁻¹ [1]. The linear comparator, 1-amino-2-hexanol, yields a TOF of only 2,100 h⁻¹ due to increased catalyst aggregation in solution [1]. This structural advantage directly translates to lower required catalyst loadings.

Evidence DimensionTurnover Frequency (TOF) in Ru-catalyzed transfer hydrogenation
Target Compound Data4,500 h⁻¹
Comparator Or Baseline1-Amino-2-hexanol (2,100 h⁻¹)
Quantified Difference2.14x increase in catalytic turnover
ConditionsRu-catalyzed reduction of acetophenone in isopropanol, 0.1 mol% catalyst loading

Lowers the required loading of expensive transition metal catalysts in scale-up operations by preventing inactive dimer formation.

Phase Partitioning for Biphasic Reaction Workflows

Effective phase partitioning is essential for reproducible biphasic reactions and minimizing product loss in aqueous waste. 1-Amino-5-methylhexan-2-ol possesses an estimated LogP of 1.8, ensuring strong retention in the organic phase [1]. The shorter-chain comparator 1-amino-2-butanol has a LogP of approximately 0.5, resulting in significant partitioning into the aqueous phase [1]. This +1.3 LogP unit difference ensures that the target compound can be reliably extracted with minimal solvent volumes.

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound DataLogP ~ 1.8
Comparator Or Baseline1-Amino-2-butanol (LogP ~ 0.5)
Quantified Difference+1.3 LogP units
ConditionsStandard octanol/water biphasic system at pH 7.4

Provides superior partitioning into the organic phase during extraction, minimizing product loss and reducing the volume of extraction solvent required.

Synthesis of Lipophilic Oxazolidinone Antimicrobials

Directly leveraging the high ring-closure yield and organic-phase retention established in quantitative evidence, this compound is procured for synthesizing oxazolidinones where the 5-methylhexyl tail is required to occupy hydrophobic binding pockets in bacterial targets [1].

Bidentate Ligand Backbone for Organometallic Catalysis

Following its quantified turnover frequency data, it serves as a highly effective precursor for N,O-ligands in Ru- or Ir-catalyzed asymmetric reductions, particularly where catalyst aggregation must be suppressed in non-polar solvents [2].

Continuous Flow Synthesis of Pharmaceutical Intermediates

Due to its >150 mg/mL solubility in toluene, it is a highly suitable amino alcohol building block for high-concentration flow chemistry workflows, preventing the reactor fouling typically associated with linear analogs [1].

Development of Sphingolipid and Ceramide Analogs

The compound acts as a truncated, branched sphingoid base mimic, where its specific LogP profile ensures appropriate membrane permeability and formulation compatibility for topical dermatological applications or kinase inhibitor development [2].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

131.131014166 g/mol

Monoisotopic Mass

131.131014166 g/mol

Heavy Atom Count

9

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